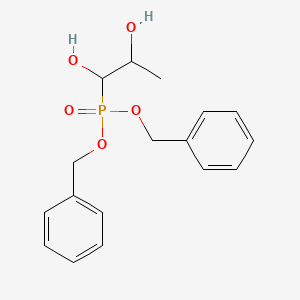
Ddibenzyl (1,2-Dihydroxypropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ddibenzyl (1,2-Dihydroxypropyl)phosphonate is an organophosphorus compound with the molecular formula C17H21O5P. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to a 1,2-dihydroxypropyl moiety and two benzyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ddibenzyl (1,2-Dihydroxypropyl)phosphonate typically involves the esterification of phosphonic acid derivatives. One common method is the reaction of dibenzyl phosphite with 1,2-dihydroxypropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ddibenzyl (1,2-Dihydroxypropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonate esters.
Wissenschaftliche Forschungsanwendungen
Ddibenzyl (1,2-Dihydroxypropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Wirkmechanismus
The mechanism of action of Ddibenzyl (1,2-Dihydroxypropyl)phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through the formation of stable complexes with the enzyme, preventing substrate binding and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzyl Phosphite: Similar in structure but lacks the 1,2-dihydroxypropyl moiety.
Phosphonic Acid Derivatives: Compounds with similar phosphonic acid groups but different ester substituents.
Uniqueness
Ddibenzyl (1,2-Dihydroxypropyl)phosphonate is unique due to its combination of a phosphonic acid group with a 1,2-dihydroxypropyl moiety and two benzyl groups. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C17H21O5P |
|---|---|
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
1-bis(phenylmethoxy)phosphorylpropane-1,2-diol |
InChI |
InChI=1S/C17H21O5P/c1-14(18)17(19)23(20,21-12-15-8-4-2-5-9-15)22-13-16-10-6-3-7-11-16/h2-11,14,17-19H,12-13H2,1H3 |
InChI-Schlüssel |
HSODTGNZJVWUNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(O)P(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)

![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)
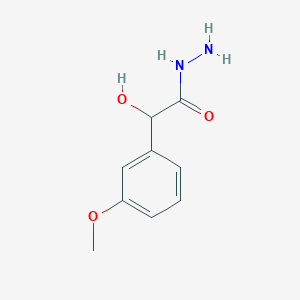
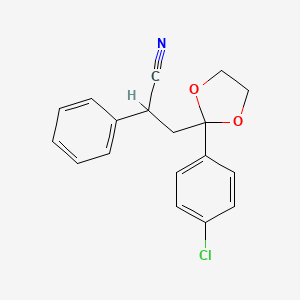
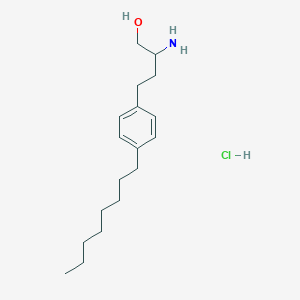

![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)
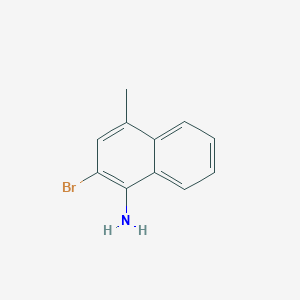
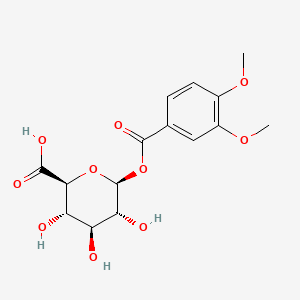
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)

